molecular formula C19H27NO5 B13920023 Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13920023
M. Wt: 349.4 g/mol
InChI Key: YMFQVJVSTHEAAB-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C19H27NO4 It is characterized by the presence of a piperidine ring substituted with a benzyl group, a tert-butoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tert-butoxy groups under controlled conditionsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and tert-butoxy groups differentiates it from other similar compounds, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl 4-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-16(21)13-19(23)9-11-20(12-10-19)17(22)24-14-15-7-5-4-6-8-15/h4-8,23H,9-14H2,1-3H3

InChI Key

YMFQVJVSTHEAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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